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Executive Summary

The compound 2-methyl-3-nitroquinoline (CAS 75353-77-4) is a highly versatile heterocyclic
scaffold utilized extensively in advanced organic synthesis and medicinal chemistry[1][2].
Characterized by the presence of an electron-withdrawing nitro group at the C3 position and a
methyl group at the C2 position, this molecule serves as a critical precursor for the
development of complex polycyclic systems, including imidazo[4,5-c]quinolines and pyrrolo[1,2-
ajquinoxalines[3][4].

In drug development, derivatives of 2-methyl-3-nitroquinoline are actively investigated for
their potent biological activities. Most notably, functionalized analogues such as 4-chloro-6-
methoxy-2-methyl-3-nitroquinoline are key intermediates in the synthesis of dual PI3K/mTOR
inhibitors (e.g., NVP-BEZ235), which are pivotal in targeted oncology therapies[5][6].
Additionally, the scaffold is employed in the design of novel antimalarial agents, offering a wider
therapeutic window compared to natural alkaloids like febrifugine[7].

Chemical Identity & Physicochemical Properties
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Understanding the baseline properties of CAS 75353-77-4 is essential for predicting its
reactivity, particularly in nucleophilic aromatic substitution (

) and reduction reactions. The quantitative data defining this compound is summarized in Table
1[1][2].

Table 1: Physicochemical Data of CAS 75353-77-4

Property Value | Description
Chemical Name 2-Methyl-3-nitroquinoline
CAS Registry Number 75353-77-4

Molecular Formula

Molecular Weight 188.18 g/mol
Structural Core Quinoline ring system
Key Functional Groups C2-Methyl, C3-Nitro

Mechanistic Insights: The Role of the Scaffold in
Drug Design
Oncology: PIBK/AktImTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in human cancers, driving
tumor cell proliferation, survival, and angiogenesis[5]. Quinoline derivatives synthesized from
the 2-methyl-3-nitroquinoline scaffold act as potent allosteric or ATP-competitive inhibitors of
this pathway[5][6].

The structural causality behind using this specific scaffold lies in the spatial orientation of the
quinoline nitrogen and the functional groups at the C4 and C6 positions, which form critical
hydrogen bonds within the kinase hinge region. Dual inhibition of both PI3K and mTOR is
highly advantageous because it prevents the paradoxical hyperactivation of Akt—a common
resistance mechanism observed when mTORC1 is inhibited in isolation[5][6].
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Mechanism of quinoline-derived dual inhibitors targeting the PISK/Akt/mTOR pathway.

Infectious Diseases & Pharmacological Toxicity

Beyond oncology, 2-methyl-3-nitroquinoline derivatives are utilized to synthesize antimalarial
agents, such as febrifugine analogues and pyrrolo[1,2-a]Jquinoxalines[4][7].

Toxicological Considerations: A critical aspect of working with nitroaromatics is their inherent
mutagenicity. The nitro group is often flagged in the Ames test because biological systems
enzymatically reduce it to highly reactive hydroxylamine species, which can intercalate or
covalently bind to DNA[4]. Consequently, in rational drug design, the 3-nitro group of the
starting scaffold is almost always reduced to an amine and subsequently cyclized (e.qg., to form
imidazo[4,5-c]quinolines) or heavily sterically hindered to neutralize its mutagenic potential,
thereby widening the therapeutic window[3][4][7].

Synthesis Methodologies & Experimental Protocols

The synthesis of 2-methyl-3-nitroquinoline and its functionalized derivatives relies on
carefully optimized conditions to maximize yield and minimize side reactions.

Protocol A: Microwave-Assisted Henry Reaction (Direct
Synthesis)

The traditional thermal Henry (nitroaldol) reaction for synthesizing 2-methyl-3-nitroquinoline
from N-(2-formylphenyl)acetamide and nitromethane requires prolonged heating (8—10 hours)
and yields are often compromised (62—74%) by competing side reactions[8]. Transitioning to
microwave irradiation fundamentally alters the reaction kinetics, driving the nucleophilic
addition and subsequent dehydration to completion in mere minutes[2][8].
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Table 2: Reaction Optimization for 2-Methyl-3-nitroquinoline Synthesis[8]

Condition Base Catalyst Reaction Time Yield (%)
Thermal (Refluxing L

Pyrrolidine 8-10 hours 62—-74%
Toluene)
Microwave (2450 Morpholine / ]

L 8—10 minutes 65—-68%

MHz, 80% power) Piperidine
Microwave (2450 o .

Pyrrolidine 8—10 minutes 83-90%

MHz, 80% power)

Step-by-Step Methodology:

Reagent Preparation: In a microwave-safe reaction vessel, combine 1.0 mmol of N-(2-
formylphenyl)acetamide with 1.2 equivalents of nitromethane[8].

Catalyst Addition: Add 1.2 equivalents of pyrrolidine. Mechanistic Note: Pyrrolidine acts as a
secondary amine base, efficiently deprotonating nitromethane to form the reactive nitronate
anion required for nucleophilic attack on the formyl group[2][8].

Irradiation: Place the vessel in a dedicated microwave synthesizer (e.g., 2450 MHz).
Irradiate at 80% output power for 8—10 minutes[8].

Workup & Isolation: Cool the reaction to room temperature. Extract the mixture with ethyl
acetate, wash the organic layer with brine, and dry over anhydrous

8.

Purification: Evaporate the solvent under reduced pressure and purify the crude product via
silica gel column chromatography to isolate 2-methyl-3-nitroquinoline (CAS 75353-77-4)[2]

[8].

Protocol B: Multi-Step Synthesis of 4-Chloro-6-methoxy-
2-methyl-3-nitroquinoline
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For advanced pharmaceutical intermediates, the quinoline core must be functionalized with a
leaving group (like chlorine at C4) to enable downstream cross-coupling or amination[3][5].

Step-by-Step Methodology:

e Cyclization: React 4-methoxyaniline with ethyl acetoacetate in the presence of
polyphosphoric acid (PPA). Heat the mixture at 170 °C for 1 hour to yield 6-methoxy-2-
methylquinolin-4-ol[5].

« Nitration: Dissolve the intermediate in propionic acid. Slowly add a nitrating mixture of nitric
acid and propionic acid. Elevate the temperature to 125 °C for 2 hours. The electron-
donating methoxy group directs the electrophilic aromatic substitution, while the C3 position
is activated, yielding 6-methoxy-2-methyl-3-nitroquinolin-4-ol[5].

o Chlorination: Treat the nitrated product with phosphorus oxychloride (

) in N,N-Dimethylformamide (DMF) at 110 °C for 1 hour. Mechanistic Note: DMF acts as a
catalyst here, forming a Vilsmeier-Haack-type chloromethyleneiminium ion that smoothly
converts the tautomeric C4-hydroxyl group into a reactive C4-chloride[3][5].

« |solation: Quench the reaction mixture in ice water, neutralize, and filter the resulting
precipitate. This yields the target 4-chloro-6-methoxy-2-methyl-3-nitroquinoline with an
overall yield of ~85%][5].
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Synthetic workflows for CAS 75353-77-4 and its derivatives, highlighting downstream
applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

. 2-Methyl-3-nitroquinoline | 75353-77-4 - BuyersGuideChem [buyersguidechem.com]
. 2-METHYL-3-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. atlantis-press.com [atlantis-press.com]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

°
[e0] ~ » [6)] EaN w N -

. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

¢ To cite this document: BenchChem. [Comprehensive Technical Guide: CAS 75353-77-4 (2-
Methyl-3-nitroquinoline)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1626080/docs#comprehensive-technical-guide-cas-
75353-77-4-2-methyl-3-nitroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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